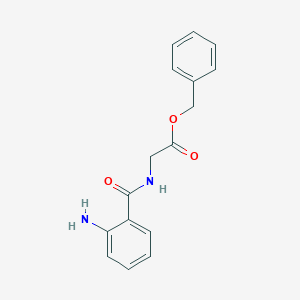

Benzyl 2-(2-aminobenzamido)acetate

Vue d'ensemble

Description

It is a white crystalline powder with a molecular weight of 357.4 g/mol and a chemical formula of C19H20N2O3. This compound is known for its unique chemical structure, which combines benzyl, amino, and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminobenzamido)acetate typically involves the reaction of benzyl chloroacetate with 2-aminobenzamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzamide attacks the carbonyl carbon of benzyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. One common method involves the use of a continuous flow reactor, which allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 2-(2-aminobenzamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Benzoyl derivatives.

Reduction: Amine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Benzyl 2-(2-aminobenzamido)acetate serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of the benzyl and amide functionalities. This property is essential for synthesizing derivatives with enhanced properties or new functionalities.

- Oxidation and Reduction : It can be oxidized to form benzoyl derivatives or reduced to yield amine derivatives, making it versatile in synthetic applications.

Biological Research

The compound has shown promise in biological applications, particularly in antimicrobial and anticancer research :

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential as a novel antimicrobial agent .

- Anticancer Properties : The compound has been explored for its ability to inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation. Inhibition of HDACs can lead to apoptosis in cancer cells, suggesting that this compound may have therapeutic potential in cancer treatment .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being investigated for:

- Therapeutic Effects : Its structural features contribute to potential anti-inflammatory and anticancer effects. Research indicates that derivatives of this compound may regulate cellular processes associated with diseases like cancer .

- Development of New Drugs : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various conditions, particularly those involving dysregulated protein pathways .

Industrial Applications

This compound is also utilized in the production of specialty chemicals:

- Manufacturing Specialty Chemicals : Due to its reactivity, it can be used to synthesize various specialty chemicals that find applications across different industries, including agrochemicals and fragrances .

- Optimization of Production Methods : Industrial methods for synthesizing this compound have been optimized using continuous flow reactors, enhancing yield and purity while reducing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |

| Biological Research | Antimicrobial and anticancer studies | Inhibits bacterial growth; induces apoptosis |

| Pharmaceutical | Potential therapeutic agent | Anti-inflammatory and anticancer properties |

| Industrial | Production of specialty chemicals | Enhanced synthesis methods improve yield |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against several pathogens, revealing significant inhibition against Aspergillus fumigatus and moderate effects on bacterial strains like E. coli and S. aureus. The findings suggest its potential as a lead compound for developing new antimicrobial agents . -

Cancer Research :

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through HDAC inhibition. This mechanism highlights its potential role in therapeutic strategies targeting cancer proliferation pathways .

Mécanisme D'action

The mechanism of action of Benzyl 2-(2-aminobenzamido)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical processes in target cells. For example, it can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation . By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Benzyl 2-(2-aminobenzamido)acetate can be compared with other similar compounds, such as:

Benzyl 2-(2-hydroxybenzamido)acetate: Similar structure but with a hydroxyl group instead of an amino group.

Benzyl 2-(2-methylbenzamido)acetate: Similar structure but with a methyl group instead of an amino group.

Benzyl 2-(2-chlorobenzamido)acetate: Similar structure but with a chlorine atom instead of an amino group.

Uniqueness: The presence of the amino group in this compound provides unique reactivity and biological activity compared to its analogs. This functional group allows for the formation of hydrogen bonds and enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry .

Activité Biologique

Benzyl 2-(2-aminobenzamido)acetate is an organic compound with a complex structure that includes both amine and amide functionalities. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

This compound is characterized by its structural composition, which includes:

- Benzyl Group : A phenyl group attached to a CH₂ group.

- Acetate Moiety : Provides ester characteristics.

- 2-Aminobenzamide Unit : Imparts amine and amide functionalities.

This structural complexity allows for diverse interactions in biological systems, influencing its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Acylation : Reaction of benzylamine with acetic anhydride.

- Coupling Reactions : Utilizing coupling agents to form the amide bond between benzylamine and 2-aminobenzoyl chloride.

These methods highlight the versatility of the compound in synthetic organic chemistry, facilitating further exploration into its biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Derivatives of benzamide have been shown to regulate ubiquitin pathways, which are crucial for protein degradation and signal transduction. This regulation is particularly relevant in cancers characterized by ubiquitin dysregulation .

A study on N-benzyl-2-aminoacetamides demonstrated their potential in protecting against neurodegenerative disorders and their ability to prevent dopamine reduction induced by toxins, suggesting a broader therapeutic application in neuroprotection .

Anticonvulsant Activity

Functionalized N-benzyl derivatives have shown anticonvulsant activity. A study evaluating ten derivatives found that specific substitutions on the benzyl group provided significant protection against seizures induced by maximal electroshock (MES) in animal models . The efficacy of these compounds suggests that this compound might possess similar protective effects against seizures.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been evaluated for their ability to inhibit HDACs, which play a crucial role in gene regulation and cancer progression .

- Regulation of Neurotransmitter Levels : By modulating neurotransmitter systems, these compounds may exert neuroprotective effects against degenerative diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds:

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Regulation of ubiquitin pathways by benzamide derivatives | Potential for cancer therapy targeting protein degradation pathways |

| Anticonvulsant Properties | Protection against MES-induced seizures in animal models | Possible development of new anticonvulsant medications |

| Neuroprotection | N-benzyl derivatives showed efficacy in preventing dopamine loss | Therapeutic potential for neurodegenerative disorders |

Propriétés

IUPAC Name |

benzyl 2-[(2-aminobenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXAZBLCOYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570277 | |

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150374-97-3 | |

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.